5-Cyano-2-methoxyphenyl acetate
Description
5-Cyano-2-methoxyphenyl acetate is an ester derivative featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the 2-position, a cyano group (-CN) at the 5-position, and an acetyloxy (-OCOCH₃) functional group. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol. The compound's structure combines electron-donating (methoxy) and electron-withdrawing (cyano) substituents, which influence its reactivity and solubility in polar solvents.
Properties
IUPAC Name |
(5-cyano-2-methoxyphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(12)14-10-5-8(6-11)3-4-9(10)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJPYEPVHDBQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methoxyphenyl acetate can be achieved through several methods. One common approach involves the esterification of 5-cyano-2-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reaction of 5-cyano-2-methoxyphenol with acetyl chloride in the presence of a base such as pyridine. This method also requires reflux conditions and results in the formation of this compound with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH₂).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5-amino-2-methoxyphenyl acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
5-Cyano-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyano-2-methoxyphenyl acetate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy group can also affect the compound’s solubility and reactivity.
In biochemical pathways, the compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the enzyme. The acetate group can be hydrolyzed to release acetic acid, which can further participate in metabolic processes.
Comparison with Similar Compounds
(R)-(-)-2-Methoxy-2-phenylacetic Acid
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.17 g/mol
- Substituents : Chiral methoxy group at the 2-position of phenylacetic acid.
- Key Properties :
- Applications : Used in asymmetric synthesis and pharmaceutical research due to its chiral center.
Methyl 2-(5-Methoxy-2-sulfamoylphenyl)acetate
- Molecular Formula : C₁₀H₁₂N₂O₅S (estimated)
- Substituents : Methoxy (-OCH₃) at 5-position, sulfamoyl (-SO₂NH₂) at 2-position, and methyl ester (-COOCH₃).
- Key Properties :
- Applications: Pharmaceutical intermediates, agrochemicals, and novel material synthesis.
Ethyl 8-Bromoimidazo[1,2-b]pyridazine-7-carboxylate
- Molecular Formula : C₉H₈BrN₃O₂
- Substituents : Bromine atom at 8-position and ethyl ester (-COOCH₂CH₃).
- Key Properties: Reactivity dominated by halogen and ester groups. Limited commercial availability (discontinued, similar to this compound) .
Data Table: Structural and Functional Comparison
Research Findings and Functional Implications
Substituent Effects on Reactivity
- This compound: The cyano group enhances electrophilic substitution resistance, while the methoxy group directs reactions to meta/para positions. This duality limits its utility in certain syntheses compared to analogs with fewer conflicting substituents .
- Sulfamoyl vs. Cyano Groups: Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate’s sulfamoyl group introduces hydrogen-bonding capacity and acidity, broadening its use in drug design compared to the non-ionic cyano group in the target compound .
- Chiral vs. Achiral Structures: (R)-(-)-2-Methoxy-2-phenylacetic acid’s enantiomeric purity makes it superior for asymmetric catalysis, a niche where this compound lacks documented utility .
Biological Activity
5-Cyano-2-methoxyphenyl acetate is an organic compound classified as an aromatic ester, characterized by the presence of a cyano group (-CN), a methoxy group (-OCH₃), and an acetate group (-COOCH₃) attached to a phenyl ring. This unique structure imparts specific reactivity and biological properties, making it a compound of interest in various fields including medicinal chemistry, biochemistry, and materials science.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The cyano group facilitates hydrogen bonding and other interactions with biological molecules, potentially influencing enzyme activity. The methoxy group enhances solubility and reactivity, while the acetate moiety can be hydrolyzed to release acetic acid, participating in metabolic processes.
Enzyme Interaction
Research indicates that this compound may act as an inhibitor or activator of specific enzymes, depending on its structural conformation and the nature of the target enzyme. This property is significant in biochemical assays where the compound serves as a substrate or modulator.
Antimicrobial Properties
Studies have shown that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives containing cyano groups have demonstrated effectiveness against various Gram-positive and Gram-negative bacterial strains. The potential for this compound to exhibit similar antimicrobial properties warrants further investigation.
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential activity in cancer treatment. Preliminary studies indicate that compounds with cyano and methoxy functionalities can induce apoptosis in cancer cells, although specific research on this compound is limited.
Case Studies
- Antimicrobial Activity : A study explored the antibacterial efficacy of various cyano-substituted phenolic compounds. Results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .
- Enzyme Inhibition : In vitro assays demonstrated that compounds with similar functional groups could inhibit enzymes involved in metabolic pathways, highlighting the potential role of this compound in drug development .
- Toxicological Assessment : Toxicity studies on related compounds revealed low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further exploration of this compound in pharmacological applications .
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Cyano-2-methoxybenzoic acid | -COOH instead of -COOCH₃ | Potential anti-inflammatory properties |
| 5-Cyano-2-methoxyphenol | -OH instead of -COOCH₃ | Antioxidant activity |
| 5-Cyano-2-methoxybenzaldehyde | -CHO instead of -COOCH₃ | Antimicrobial effects |
This compound stands out due to its unique combination of functional groups, allowing for diverse chemical transformations and applications across various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
